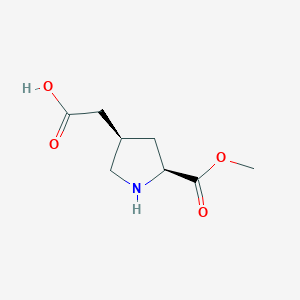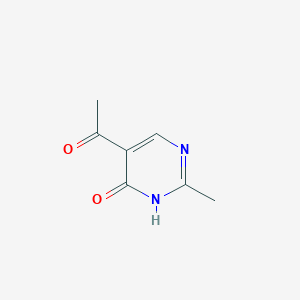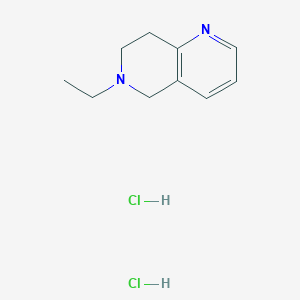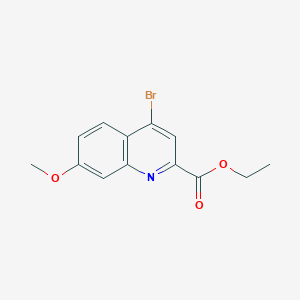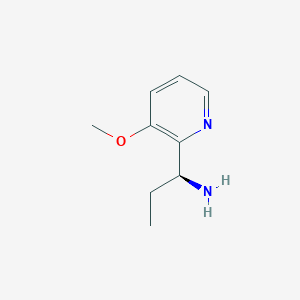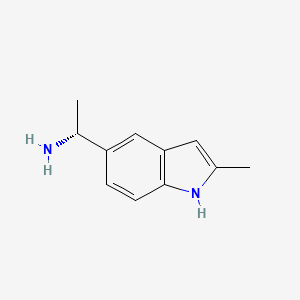
(R)-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methylindole.
Alkylation: The 2-methylindole undergoes alkylation using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Reduction: The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine
In medicine, ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-(2-Methyl-1H-indol-3-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the amine group.
1-(1H-indol-5-yl)ethan-1-amine: This compound lacks the methyl group, making it structurally similar but with different properties.
Uniqueness
®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl group at the 2-position of the indole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(1R)-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-6,8,13H,12H2,1-2H3/t8-/m1/s1 |
InChIキー |
WGIXOUXSOBNSTA-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC2=C(N1)C=CC(=C2)[C@@H](C)N |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


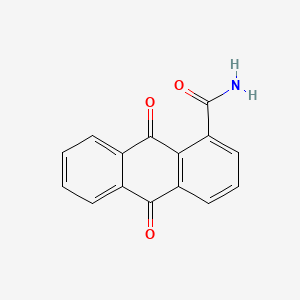
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)

![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)
![(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960539.png)


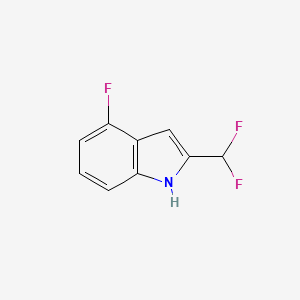
![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)
